Cas no 2025521-97-3 (Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester, is a specialized organic compound featuring a cyclopropyl moiety and a tert-butyl ester group. Its unique structure, incorporating both ethoxy and oxopropyl functionalities, makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of cyclopropane-containing derivatives. The tert-butyl ester group enhances stability, facilitating handling and storage, while the reactive ketone and ether groups offer versatility in further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where cyclopropyl scaffolds are of interest for their bioactivity. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester structure
2025521-97-3 structure
Product Name:Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester
CAS No:2025521-97-3
MF:C13H23NO4
MW:257.3260242939
CID:5292794
Update Time:2025-06-07

Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C13H23NO4/c1-5-17-9-10(15)8-13(6-7-13)14-11(16)18-12(2,3)4/h5-9H2,1-4H3,(H,14,16)
    • InChI Key: JJBKYYWBEITYET-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1(CC(=O)COCC)CC1

Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-797704-0.05g
tert-butyl N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]carbamate
2025521-97-3 95.0%
0.05g
$1008.0 2025-02-21
Enamine
EN300-797704-0.1g
tert-butyl N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]carbamate
2025521-97-3 95.0%
0.1g
$1056.0 2025-02-21
Enamine
EN300-797704-0.25g
tert-butyl N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]carbamate
2025521-97-3 95.0%
0.25g
$1104.0 2025-02-21
Enamine
EN300-797704-0.5g
tert-butyl N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]carbamate
2025521-97-3 95.0%
0.5g
$1152.0 2025-02-21
Enamine
EN300-797704-1.0g
tert-butyl N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]carbamate
2025521-97-3 95.0%
1.0g
$1200.0 2025-02-21
Enamine
EN300-797704-2.5g
tert-butyl N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]carbamate
2025521-97-3 95.0%
2.5g
$2351.0 2025-02-21
Enamine
EN300-797704-5.0g
tert-butyl N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]carbamate
2025521-97-3 95.0%
5.0g
$3479.0 2025-02-21
Enamine
EN300-797704-10.0g
tert-butyl N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]carbamate
2025521-97-3 95.0%
10.0g
$5159.0 2025-02-21

Additional information on Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester

Comprehensive Overview of Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester (CAS No. 2025521-97-3)

The compound Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester (CAS No. 2025521-97-3) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropyl ring and carbamate functionality, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its role in modulating biological pathways, particularly in drug discovery and crop protection.

One of the key features of Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester is its ester group, which enhances its stability and bioavailability. This property is critical for applications in prodrug development, where controlled release of active ingredients is required. The ethoxy and oxopropyl moieties further contribute to its solubility and reactivity, making it a versatile building block in organic synthesis.

In recent years, the demand for cyclopropyl-containing compounds has surged, driven by their presence in FDA-approved drugs and agrochemicals. The Carbamic acid derivative discussed here aligns with this trend, offering researchers a scaffold for designing novel therapeutics. Its potential applications include enzyme inhibition, receptor modulation, and pesticide formulation, addressing pressing challenges in human health and agriculture.

From an environmental perspective, the 1,1-dimethylethyl ester group in this compound may influence its degradation profile, a topic of growing interest in green chemistry. Scientists are exploring ways to optimize its synthesis to minimize waste and energy consumption, aligning with global sustainability goals. This focus on eco-friendly synthesis resonates with industries striving to reduce their carbon footprint.

The pharmaceutical industry, in particular, is keen on Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester due to its potential in central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders, a hot topic in medical research. Additionally, its carbamate linkage is being studied for its role in prodrug activation, a strategy to improve drug delivery and efficacy.

In the agrochemical sector, this compound's cyclopropyl and ethoxy groups are being investigated for their insecticidal and herbicidal properties. With the rise of resistance management in pest control, novel chemistries like this are essential for developing next-generation crop protection solutions. Its mode of action may target specific metabolic pathways in pests, offering selectivity and reduced environmental impact.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester. These methods ensure purity and confirm structural integrity, which are critical for regulatory compliance and research reproducibility. The compound's spectral data is often shared in scientific databases, aiding collaborative research efforts.

Looking ahead, the versatility of Carbamic acid, N-[1-(3-ethoxy-2-oxopropyl)cyclopropyl]-, 1,1-dimethylethyl ester positions it as a promising candidate for interdisciplinary applications. Whether in medicinal chemistry, material science, or sustainable agriculture, its unique properties continue to inspire innovation. As research progresses, this compound may unlock new possibilities for addressing some of the most pressing challenges in science and industry.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd